molecular formula C8H10N4 B1622896 1,2-Diamidinobenzene CAS No. 210051-59-5

1,2-Diamidinobenzene

Cat. No.: B1622896
CAS No.: 210051-59-5
M. Wt: 162.19 g/mol
InChI Key: CZMCQHMXUGVADN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzene-1,2-dicarboximidamide. This name reflects the fundamental structural components of the molecule: a benzene ring as the core scaffold and two carboximidamide functional groups attached at positions 1 and 2 of the aromatic ring. The designation follows standard IUPAC conventions for naming substituted benzene derivatives, where the positions of substituents are indicated by numerical locants.

The systematic name provides precise structural information that allows chemists to unambiguously identify the compound's molecular architecture. The term "dicarboximidamide" specifically indicates the presence of two amidine groups (-C(=N)NH₂) derived from carboxamide precursors, emphasizing the compound's classification within the broader family of aromatic amidines.

Common Synonyms and Historical Terminology

This compound is known by several alternative names that reflect different aspects of its chemical structure and historical development. The most commonly encountered synonym is benzenediamidine, which emphasizes the diamidine nature of the compound while maintaining reference to its benzene core. This nomenclature is particularly useful in contexts where the amidine functionality is the primary focus of discussion.

Historical terminology includes ortho-phenylene-diamidine, which reflects the ortho substitution pattern on the benzene ring. This designation draws from older naming conventions where benzene derivatives were often described using phenyl- prefixes and positional descriptors such as ortho, meta, and para. Additional synonyms documented in chemical databases include various abbreviated forms and systematic variations that maintain the core structural identification.

Chemical Names and Identifiers
IUPAC Name benzene-1,2-dicarboximidamide
Common Name This compound
Alternative Name benzenediamidine
Historical Name ortho-phenylene-diamidine
CAS Registry Number 210051-59-5
PubChem Compound ID 4532905

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the planar nature of the benzene ring and the spatial orientation of the two amidine substituents. The benzene core maintains its characteristic hexagonal planar structure with carbon-carbon bond lengths typical of aromatic systems. The presence of the two amidine groups at adjacent positions creates a molecular architecture where these functional groups are positioned in close proximity to each other.

Each amidine group exhibits a planar geometry around the central carbon atom, with the carbon-nitrogen double bond (C=N) being shorter than the carbon-nitrogen single bond (C-NH₂). This structural arrangement results in a trigonal planar configuration around the amidine carbon, which contributes to the overall molecular geometry. The InChI representation 1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) provides detailed connectivity information that describes the precise arrangement of atoms within the molecule.

The SMILES notation C1=CC=C(C(=C1)C(=N)N)C(=N)N illustrates the molecular connectivity, showing how the two amidine groups are attached to adjacent carbon atoms of the benzene ring. This representation reveals the potential for intramolecular interactions between the amidine groups due to their proximity, which may influence the compound's conformational preferences and overall stability.

Molecular Structure Data
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
SMILES Notation C1=CC=C(C(=C1)C(=N)N)C(=N)N
InChI Key CZMCQHMXUGVADN-UHFFFAOYSA-N
Heavy Atom Count 12
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 2

Properties

IUPAC Name

benzene-1,2-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCQHMXUGVADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404011
Record name 1,2-DIAMIDINOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210051-59-5
Record name 1,2-DIAMIDINOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Condensation Reactions

1,2-Diaminobenzene readily undergoes condensation with carbonyl-containing compounds to form heterocyclic structures :

With 1,3-diketones
Forms 1,5-benzodiazepines under controlled conditions :

text
1,2-DAB + R-C(O)-CH2-C(O)-R' → Benzodiazepine derivatives

Key observations:

  • 3-Methyl and 3-benzyl diketones yield cyclized products

  • 3-Chloro and 3-(2,4-dinitrophenyl) substituents prevent cyclization

With Carbon Disulfide
Produces 2-mercaptobenzimidazole :

text
C6H4(NH2)2 + CS2 → C7H6N2S + H2S

This reaction occurs in aqueous medium at elevated temperatures.

With Carbon Dioxide
Under pressure forms benzimidazolone :

text
C6H4(NH2)2 + CO2 → C7H5N2O2 + H2O

Oxidation Reactions

The compound darkens upon air exposure due to oxidative processes :

Electrochemical Oxidation
At Co3O4/Yb2O3 nanoparticle-modified electrodes :

text
C6H4(NH2)2 → C6H4(NH)(N) + 2H+ + 2e-

Key performance metrics:

ParameterValue
Sensitivity5.6962 μAμM⁻¹cm⁻²
Detection Limit0.02±0.001 pM
Response Time10.4 sec

Chemical Oxidation
Produces 2,3-diaminophenazine derivatives through prolonged reactions with oxidizing agents .

Coordination Chemistry

Demonstrates complexation with transition metals:

Copper Cyanide Reaction
DFT studies reveal a two-step mechanism :

  • Initial complex formation (ΔG = -606.8 kJ/mol)

  • Substitution reaction (ΔG = -600.1 kJ/mol)

Key thermodynamic parameters:

StepΔH (kJ/mol)ΔS (kJ/mol·K)Ea (kJ/mol)
1-610.7-0.0132189.0
2-603.6-0.0117210.6

Acid-Base Reactions

Acts as a weak base (pKb ≈ 4.5) forming stable salts :

text
C6H4(NH2)2 + HCl → [C6H4(NH2)NH3]+Cl⁻

Salts show enhanced solubility in polar solvents compared to the free base.

Diazotization and Azo Coupling

Undergoes diazotization at low temperatures (0-5°C) :

text
C6H4(NH2)2 + 2HNO2 → C6H4(N2+)2 + 2H2O

Resulting diazonium salts couple with aromatic amines/phenols to form bis-azo dyes.

This comprehensive analysis demonstrates 1,2-diaminobenzene's versatility in organic synthesis, coordination chemistry, and electrochemical applications. Its reactivity profile makes it particularly valuable for constructing nitrogen-containing heterocycles and coordination complexes with transition metals . Recent advances in electrochemical sensing leverage its oxidation characteristics for environmental monitoring applications .

Scientific Research Applications

Pharmaceutical Applications

1,2-Diamidinobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly important in the production of:

  • Anticancer Agents : OPD derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Antimicrobial Agents : The compound has shown efficacy against various bacterial strains, making it valuable in developing new antibiotics.

Case Study: Synthesis of Anticancer Compounds

A recent study demonstrated the synthesis of novel OPD derivatives that exhibited significant cytotoxicity against human cancer cell lines. The derivatives were synthesized via a multi-step reaction involving the coupling of OPD with different aromatic aldehydes, leading to compounds with enhanced biological activity .

Analytical Chemistry

This compound is widely used in analytical chemistry as a reagent for detecting and quantifying various substances:

  • Fluorescent Probes : OPD-based ligands are utilized to create sensitive fluorescent probes for bioanalytical applications. These probes can detect biomolecules such as proteins and nucleic acids with high specificity .
  • Electrochemical Sensors : Recent advancements have led to the development of electrochemical sensors using OPD for the rapid detection of hazardous substances. For instance, a sensor using Co3O4/Yb2O3 nanoparticles demonstrated exceptional sensitivity and selectivity for detecting 1,2-diaminobenzene in environmental samples .

Table 1: Performance Characteristics of Electrochemical Sensors Using OPD

Sensor TypeDetection LimitSensitivityDynamic Range
Co3O4/Yb2O3 NPs0.02 pM5.6962 μAμM⁻¹cm⁻²0.1 pM to 0.01 mM
Fluorescent ProbeN/AHigh (specificity)N/A

Material Science

In material science, this compound is employed in the production of dyes and pigments due to its ability to form stable complexes with metals. This property is particularly useful in:

  • Textile Dyes : OPD derivatives are used to synthesize azo dyes that provide vibrant colors and good fastness properties.
  • Pigments for Coatings : The compound's stability under various environmental conditions makes it suitable for use in industrial coatings.

Toxicological Studies

Despite its utility, this compound poses significant health risks, including carcinogenicity and mutagenicity. Studies have shown that exposure can lead to severe health effects such as liver damage and respiratory issues . Therefore, monitoring its usage and implementing safety measures in industrial settings is crucial.

Table 2: Toxicological Profile of this compound

Toxicity TypeEffect
CarcinogenicitySuspected human carcinogen
MutagenicityInduces chromosomal aberrations
Acute ToxicityHarmful if inhaled or absorbed through skin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2-diamidinobenzene with substituted 1,2-diaminobenzenes and related derivatives based on molecular properties, applications, and hazards.

Structural and Functional Group Variations

Key differences arise from substituents on the benzene ring:

  • Amidine groups (in this compound): Increase basicity and hydrogen-bonding capacity, enhancing interactions with biological targets or metal ions.
  • Amine groups (in 1,2-diaminobenzenes): Less basic than amidines but critical in polymerization and dye synthesis.
  • Hydroxyl groups (e.g., 2,5-diaminobenzene-1,4-diol): Improve water solubility and enable chelation.
  • Methyl/nitro groups (e.g., 4-methyl- or nitro-substituted diamines): Alter lipophilicity and electronic properties.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications Hazards
This compound C₆H₈N₄ 136.16 Two amidine groups Polar solvents Pharmaceuticals, metal coordination Likely corrosive/toxic
4-Methylbenzene-1,2-diamine C₇H₁₀N₂ 122.17 Methyl, amine groups Moderate in water Polymer precursors, dyes Skin irritation
2,5-Diaminobenzene-1,4-diol C₆H₈N₂O₂ 156.14 Amine, hydroxyl groups High in water Medical imaging, chelating agents Low toxicity
N1-Methyl-4-nitrobenzene-1,2-diamine C₇H₈N₄O₂ 196.17 Methyl, nitro groups Organic solvents Organic synthesis intermediates Suspected mutagenicity

Biological Activity

1,2-Diamidinobenzene, also known as o-phenylenediamine (o-PDA), is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and microbiology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two amine groups attached to a benzene ring. Its structural formula is represented as follows:

C6H8N4\text{C}_6\text{H}_8\text{N}_4

This compound serves as a precursor for various derivatives that exhibit enhanced biological activity.

This compound has been studied for its antimicrobial properties against a range of pathogens. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has been shown to have selective toxicity towards certain microorganisms while exhibiting lower toxicity towards others.

Minimum Inhibitory Concentration (MIC)

A recent study evaluated the antimicrobial efficacy of this compound derivatives against several bacteria and fungi. The results are summarized in the following table:

Microorganism MIC (mg/L) Standard Control (Ciprofloxacin)
Staphylococcus aureus0.0010.25
Bacillus cereus0.0030.25
Escherichia coli0.010.25
Pseudomonas aeruginosa0.050.25
Candida albicans0.10.25

These findings indicate that this compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Bacillus cereus, outperforming traditional antibiotics like ciprofloxacin .

Case Study: Antimicrobial Efficacy

In a study conducted by researchers utilizing a novel copolymer conjugate incorporating o-PDA, it was found that the conjugate demonstrated enhanced antimicrobial activity compared to its individual components. The study utilized microdilution broth methods to establish MIC values against various pathogens . The results highlighted the potential for using o-PDA in developing new antimicrobial agents.

Case Study: Selective Toxicity

Another investigation into the selective toxicity of related compounds revealed that while certain derivatives inhibited growth in non-riboflavin-dependent species, they had minimal effects on those requiring riboflavin and vitamin B12 for growth . This selectivity suggests potential applications in targeted therapies.

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity further. For instance:

  • A study synthesized polymeric transition metal complexes with o-PDA, which exhibited significant antibacterial and antifungal properties .
  • Another exploration into click chemistry led to the development of new compounds based on o-PDA that showed comparable potency to established antibiotics against Gram-positive and Gram-negative bacteria .

Q & A

Q. What experimental design principles apply when studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ factorial design to test variables like temperature, catalyst type (e.g., Pd vs. Cu), and solvent polarity. Use half-normal plots to identify significant factors. For reproducibility, adopt protocols from validated mechanochemical syntheses of quinoxalines, where solvent-free conditions enhance yield .

Q. How should false discovery rates (FDRs) be controlled in high-throughput screening of this compound’s biological activity?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust p-values when testing multiple hypotheses (e.g., antimicrobial efficacy across bacterial strains). This method limits FDRs to 5% while maintaining statistical power, as validated in large-scale bioactivity studies .

Q. What strategies mitigate challenges in detecting trace this compound in environmental samples?

  • Methodological Answer : Utilize doped metal oxide nanoparticles (e.g., Co3_3O4_4/Yb2_2O3_3) for electrochemical sensing, which enhances sensitivity via synergistic electronic effects. Calibrate detection limits using standard addition methods and validate with HPLC-MS/MS .

Notes on Structural Isomer Considerations

  • Caution : Structural analogs like 1,4-Diamidinobenzene (CAS 15411-54-8) exhibit distinct reactivity due to para-substitution effects . Always verify regioisomer identity via X-ray crystallography or 2D NMR (e.g., NOESY) when interpreting results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diamidinobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Diamidinobenzene

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